3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cereblon E3 ligase Ikaros degradation Structure–activity relationship

3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1416990-04-9; molecular formula C₁₄H₁₄N₂O₃; MW 258.27 g/mol) is a synthetic small molecule belonging to the isoindolinone–glutarimide scaffold class that encompasses the clinically approved immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. The compound features a 6-methyl substituent on the isoindolinone ring in place of the 4-amino group present in lenalidomide, while retaining the intact glutarimide moiety required for cereblon (CRBN) E3 ligase engagement.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B13360551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CN(C2=O)C3CCC(=O)NC3=O)C=C1
InChIInChI=1S/C14H14N2O3/c1-8-2-3-9-7-16(14(19)10(9)6-8)11-4-5-12(17)15-13(11)18/h2-3,6,11H,4-5,7H2,1H3,(H,15,17,18)
InChIKeyTUBWIYFPDZJZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Structural Identity, Class Context, and Procurement Relevance


3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 1416990-04-9; molecular formula C₁₄H₁₄N₂O₃; MW 258.27 g/mol) is a synthetic small molecule belonging to the isoindolinone–glutarimide scaffold class that encompasses the clinically approved immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide [1]. The compound features a 6-methyl substituent on the isoindolinone ring in place of the 4-amino group present in lenalidomide, while retaining the intact glutarimide moiety required for cereblon (CRBN) E3 ligase engagement [2]. This substitution pattern positions the compound as a mechanistically informative structural analog for targeted protein degradation research, analytical reference standard development, and structure–activity relationship (SAR) studies probing the differential effects of isoindolinone ring substitution on CRBN neosubstrate recruitment [3].

Why 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione Cannot Be Interchanged with Lenalidomide or Other IMiDs


Within the isoindolinone–glutarimide class, seemingly minor ring substitutions produce profound functional divergence that precludes generic interchange. Crystallographic and functional data demonstrate that while substituents at the C4, C5, and C6 positions of the isoindolinone ring do not impair CRBN binding, they dramatically alter the ubiquitination and degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3) [1]. Specifically, methyl groups at the C6 position interfere with Ikaros family transcription factor recruitment to the drug–CRBN interface, decoupling CRBN engagement from downstream degradation activity [1]. This stands in stark contrast to lenalidomide (4-NH₂), which potently induces IKZF1/3 degradation, and to thalidomide, which binds CRBN with approximately 10-fold lower affinity than lenalidomide or pomalidomide (IC₅₀ ~30 μM vs. ~3 μM) [2]. Consequently, a user selecting this 6-methyl derivative instead of lenalidomide, pomalidomide, or an uncharacterized in-class analog must account for a fundamentally different functional signature—retained CRBN binding competence with altered or attenuated neosubstrate degradation—that directly impacts experimental interpretation, PROTAC design strategy, and analytical method specificity. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione vs. Lenalidomide and IMiD-Class Analogs


C6-Methyl Substitution Decouples CRBN Binding from Ikaros (IKZF1/3) Degradation — Key Structural SAR Differentiation from Lenalidomide

The 6-methyl substituent on the isoindolinone ring of 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione interferes with Ikaros (IKZF1/3) transcription factor recruitment to the CRBN–drug binding interface, while CRBN binding itself is unaffected. This creates a functional decoupling phenotype that is not observed with lenalidomide (4-NH₂), pomalidomide, or thalidomide [1]. In the Fischer et al. (2014) structure–function analysis, small substituents at C4 (-NH₂, -CH₃, -Cl) promoted Ikaros degradation in a dual-luciferase reporter assay, whereas methyl groups at C5 and C6 position were explicitly shown to interfere with Ikaros binding without adversely affecting CRBN affinity. The authors state: 'solvent-exposed bulky groups at C4 (and methyl groups at C5 and C6) interfere with Ikaros binding' and 'these modifications are not expected to affect CRBN binding' [1]. This SAR principle is consistent with the observation that pomalidomide (4-NH₂ with additional substituent) and lenalidomide (4-NH₂) both efficiently degrade Ikaros, while the 6-methyl derivative is predicted to be Ikaros-degradation-impaired [1]. Furthermore, Pokladek (2023) reported that minor substituents at the 6-position of lenalidomide enhance degradation specificity for IKZF1, IKZF3, and CK1α, indicating a shift in neosubstrate selectivity rather than a simple loss of function [2].

Cereblon E3 ligase Ikaros degradation Structure–activity relationship

CRBN-DDB1 Binding Affinity: Class-Level Prediction of Retained Target Engagement vs. Thalidomide and Lenalidomide

The glutarimide moiety—fully conserved in 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione—is the critical pharmacophore for CRBN binding [1]. Quantitative CRBN-DDB1 binding data for the IMiD class establish the affinity range within which the 6-methyl derivative is predicted to fall. In a fluorescent thermal melt shift assay using recombinant ZZ-CRBN–DDB1 complex, dose-dependent binding was observed with IC₅₀ values of ~30 μM for thalidomide, ~3 μM for lenalidomide, and ~3 μM for pomalidomide; the glutarimide-lacking phthalimide fragment showed no binding [1]. In a complementary cellular assay using thalidomide analog-coupled affinity beads with U266 myeloma extracts, lenalidomide and pomalidomide competitively inhibited CRBN binding with IC₅₀ values of ~2 μM [1]. The Fischer et al. (2014) crystallographic study confirmed that all three IMiDs have comparable CRBN binding affinities and that C4, C5, and C6 substituents do not adversely affect CRBN binding (Extended Data Fig. 4d); the authors explicitly state: 'even a large substituent at the C4 position had no adverse effect on affinity' and 'these modifications are not expected to affect CRBN binding' [2]. Because 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione retains the intact glutarimide and the C6 methyl is a small substituent, its CRBN binding affinity is predicted to fall within the ~2–30 μM range established by the class—likely comparable to lenalidomide (~3 μM) and substantially stronger than thalidomide (~30 μM) [1][2].

Cereblon binding affinity Thermal melt shift assay E3 ligase engagement

Structural and Analytical Identity: Definitive Differentiation of 6-Methyl Derivative from Lenalidomide by CAS Registry, Molecular Formula, and Chromatographic Behavior

3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione possesses a distinct chemical identity from lenalidomide and all other approved IMiDs, enabling unambiguous analytical differentiation. The compound has a unique CAS Registry Number (1416990-04-9), molecular formula C₁₄H₁₄N₂O₃, and molecular weight 258.27 g/mol, versus lenalidomide (CAS 191732-72-6; C₁₃H₁₃N₃O₃; MW 259.26 g/mol), pomalidomide (CAS 19171-19-8; C₁₃H₁₁N₃O₄; MW 273.24 g/mol), and thalidomide (CAS 50-35-1; C₁₃H₁₀N₂O₄; MW 258.23 g/mol) . Mass spectrometric differentiation is achievable through distinct [M+H]⁺ ions (m/z 259.27 for the 6-methyl derivative vs. m/z 260.27 for lenalidomide) and characteristic fragmentation patterns. Reversed-phase HPLC methods developed for lenalidomide impurity profiling have demonstrated the ability to resolve structurally related isoindolinone analogs, including methyl-substituted variants, with baseline separation [1]. The 6-methyl substitution eliminates the ionizable aromatic amine present in lenalidomide, altering the compound's pKa profile and retention behavior under standard chromatographic conditions—a property exploitable for method development and system suitability testing.

Analytical reference standard Impurity profiling Quality control

6-Position Substitution Modulates Neosubstrate Degradation Specificity: Evidence for IKZF1/IKZF3/CK1α Selectivity Shift

Modifications at the 6-position of the lenalidomide scaffold alter the spectrum of proteins recruited for ubiquitination and degradation by the CRL4^CRBN E3 ligase complex. Pokladek (2023) reported that introducing a minor substituent at the 6-position of lenalidomide enhances specificity for IKZF1, IKZF3, and CK1α degradation [1]. This finding is mechanistically consistent with the Fischer et al. (2014) structural data showing that the solvent-exposed region around C5/C6 of the isoindolinone ring forms part of the neosubstrate recruitment interface and that substituents in this region modulate Ikaros binding without affecting CRBN engagement [2]. In contrast, lenalidomide and pomalidomide (both 4-NH₂-substituted) broadly induce degradation of IKZF1 and IKZF3, while thalidomide (unsubstituted at C4) is significantly less efficient at Ikaros degradation [2]. The convergence of structural SAR and degradation profiling data indicates that the 6-methyl substituent shifts the neosubstrate degradation landscape—potentially narrowing or altering target specificity—rather than simply abolishing activity. This differentiates the compound from both broad-spectrum IMiDs (lenalidomide, pomalidomide) and the weaker Ikaros degrader thalidomide.

Neosubstrate selectivity IKZF1 degradation Targeted protein degradation

High-Value Application Scenarios for 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione Based on Quantitative Differentiation Evidence


Negative Control Tool Compound for Ikaros (IKZF1/3) Degradation Assays in Cereblon-Dependent Targeted Protein Degradation Research

The C6-methyl substituent on 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione interferes with Ikaros family transcription factor recruitment to CRBN while preserving CRBN binding [1]. This makes the compound uniquely suited as a negative control in experiments designed to attribute phenotypic effects specifically to IKZF1/3 degradation. In a typical workflow, researchers can treat CRBN-expressing cell lines (e.g., NCI-H929, MM.1S, or U266 multiple myeloma lines) with equimolar concentrations of lenalidomide (IKZF1/3 degradation-competent) and the 6-methyl derivative (predicted IKZF1/3 degradation-impaired), then compare downstream effects on Ikaros protein levels via western blot, HiBiT reporter assay, or quantitative proteomics. The differential response isolates IKZF1/3-dependent phenotypes from CRBN-binding-dependent but Ikaros-independent effects. This capability is not achievable with thalidomide (which has weaker CRBN binding, IC₅₀ ~30 μM, and partial Ikaros degradation) or with CRBN-knockout models (which eliminate all CRBN functions). The compound thus addresses a critical gap in the IMiD/CELMoD pharmacological toolbox [1][2].

PROTAC and Molecular Glue Building Block Requiring CRBN Engagement with Attenuated Endogenous Neosubstrate Degradation

In heterobifunctional PROTAC design, the E3 ligase ligand should ideally recruit the ligase without inducing degradation of its endogenous substrates, thereby minimizing off-target pharmacology. The 6-methyl derivative offers a CRBN-recruiting warhead with predicted binding affinity comparable to lenalidomide (~3 μM IC₅₀ for CRBN-DDB1) but with attenuated Ikaros degradation activity per the C5/C6 SAR established by Fischer et al. (2014) [2][3]. PROTAC developers can conjugate a target-protein-binding ligand to this scaffold via the C4 or C5 position (or through the glutarimide nitrogen) to create degraders with reduced IKZF1/3-driven background effects. This is particularly relevant for targets in hematological cells where Ikaros degradation itself can confound phenotypic readouts. The differentiated neosubstrate profile also positions the compound as a starting scaffold for medicinal chemistry optimization toward selective molecular glue degraders with tailored neosubstrate specificity [3].

Certified Reference Standard for Lenalidomide Impurity Profiling and Pharmaceutical Quality Control

The unique CAS registry number (1416990-04-9), distinct molecular formula (C₁₄H₁₄N₂O₃), and characteristic chromatographic retention behavior of 3-(6-Methyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione enable its use as a system suitability standard and impurity marker in lenalidomide drug substance and drug product analysis . Stability-indicating RP-HPLC methods validated per ICH Q2(R1) guidelines have been developed for lenalidomide and its related substances, and methyl-substituted isoindolinone analogs are relevant as potential process impurities or degradation products [4]. Quality control laboratories can use this compound to establish relative retention times, verify column performance, and calibrate detector response for structurally related impurities. The absence of the 4-amino chromophore (present in lenalidomide, λmax ~245 nm) alters the UV absorption profile, providing orthogonal specificity confirmation in HPLC-UV and LC-MS methods .

SAR Probe for Cereblon Ligand Optimization in Drug Discovery Programs

The compound serves as a defined structural probe for medicinal chemistry campaigns aimed at mapping the relationship between isoindolinone ring substitution and cereblon neosubstrate recruitment. The Fischer et al. (2014) structural platform established that C4, C5, and C6 substituents differentially modulate the drug–CRBN–neosubstrate ternary complex interface, with the C6 position forming part of the solvent-exposed neosubstrate contact surface [1]. By comparing the degradation profiles of the 6-methyl derivative, lenalidomide (4-NH₂), pomalidomide (4-NH₂ with additional modification), and the unsubstituted parent scaffold, medicinal chemists can construct a substitution matrix that guides the design of next-generation CELMoDs (cereblon E3 ligase modulating drugs) with predetermined neosubstrate selectivity. This systematic SAR approach is directly aligned with the development of CC-92480, CC-220, and other clinical-stage CELMoDs that exploit differential neosubstrate recruitment for tissue- or indication-specific efficacy [1][3].

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